1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide involves the combination of 1-ethyl-3-methylimidazolium chloride with lithium bis(trifluoromethanesulfonyl)imide. This process typically requires the use of anhydrous conditions and the careful removal of lithium chloride by-product through filtration or washing.
Molecular Structure Analysis
Studies on the molecular structure of this ionic liquid through large-angle X-ray scattering (LAXS), NMR, and molecular dynamics (MD) simulations reveal a highly structured liquid with significant intermolecular interactions. These interactions are crucial for understanding the liquid's properties and behavior in various applications (Fujii et al., 2008).
Scientific Research Applications
Lithium-Ion Battery Electrolytes : Sundari et al. (2022) explored its use as an electrolyte in lithium-ion batteries, noting its large diffusion coefficient and wide temperature range of operation [Sundari et al., 2022].
Liquid Crystal Studies : Bradley et al. (2002) investigated long-chain 1-alkyl-3-methylimidazolium salts including 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide for their liquid crystalline properties [Bradley et al., 2002].
Supercapacitor Applications : Newell et al. (2018) proposed its use in a eutectic ionic liquid mixture as an electrolyte for large temperature range supercapacitor applications [Newell et al., 2018].
Cryo-crystallization Studies : Choudhury et al. (2006) studied the in situ cryo-crystallization of 1-Ethyl-3-methylimidazolium-based ionic liquids, noting their interionic C–H⋯O and F⋯F interactions [Choudhury et al., 2006].
Extraction Solvent for Toluene : Corderi et al. (2012) studied its capacity as a solvent for the extraction of toluene from mixtures with alkanes [Corderi et al., 2012].
Surface Segregation Studies : Nakajima et al. (2016) examined surface structure and segregation in a binary mixture of ionic liquids including 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Nakajima et al., 2016].
Ethanol Extraction : Another study by Corderi et al. (2012) investigated the use of this ionic liquid in the extraction of ethanol from its azeotropic mixture with hexane [Corderi et al., 2012].
Binary Mixtures with Ethanol : Salinas et al. (2015) measured properties like viscosity and density in binary mixtures formed by ethanol and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide [Salinas et al., 2015].
Azeotropic Mixture Separation : Seoane et al. (2012) evaluated its ability as a solvent for the extraction of ethanol from azeotropic mixtures [Seoane et al., 2012].
Gas Phase Structure Analysis : Akai et al. (2009) conducted a cryogenic neon matrix-isolation FTIR spectroscopy to determine the gas-phase structure of 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide [Akai et al., 2009].
Safety And Hazards
The safety and hazards of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide have been studied. The study revealed that the reactivity hazard of this compound escalated considerably when the temperature surpassed 280 °C . Furthermore, when the temperature exceeded 287 °C, the time to reach the maximum reaction rate (TMR) diminished to less than a day .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESCJAINPKJTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047967 | |
Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
174899-82-2 | |
Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174899-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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